

### A Technical Guide to the Biological Role of GLP-1(9-36)amide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | GLP-1(9-36)amide |           |
| Cat. No.:            | B574136          | Get Quote |

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

#### **Abstract**

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone, and therapies targeting its receptor are cornerstones in the management of type 2 diabetes and obesity. The active form, GLP-1(7-36)amide, is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) into the metabolite GLP-1(9-36)amide, which is the most abundant circulating form of the peptide.[1][2] Historically considered an inactive, and possibly antagonistic, degradation product, a growing body of evidence now demonstrates that GLP-1(9-36)amide possesses distinct biological activities.[3] [4] These effects, often independent of the canonical GLP-1 receptor (GLP-1R), encompass cardiovascular protection, modest glucoregulatory actions, and influences on hepatic metabolism and the central nervous system.[5][6][7][8] This technical guide provides an indepth review of the current understanding of GLP-1(9-36)amide, summarizing key experimental findings, detailing methodologies, and outlining its complex signaling pathways. Understanding the pleiotropic effects of this metabolite is crucial for optimizing current GLP-1-based therapies and developing novel therapeutic strategies.

# Formation and Receptor Interaction Enzymatic Conversion by DPP-4



The primary route of GLP-1(7-36)amide metabolism occurs via the enzyme dipeptidyl peptidase-4 (DPP-4).[5][9] DPP-4 is a ubiquitous serine protease that cleaves the N-terminal dipeptide (His-Ala) from GLP-1(7-36)amide, resulting in the formation of **GLP-1(9-36)amide**.[5] [10] This enzymatic action terminates the potent insulinotropic activity of the parent molecule, as the N-terminus is essential for high-affinity binding and activation of the canonical GLP-1 receptor.[11][12] Consequently, **GLP-1(9-36)amide** is the major circulating metabolite of GLP-1.[1][13]



Click to download full resolution via product page

Fig. 1: Enzymatic conversion of GLP-1(7-36)amide to GLP-1(9-36)amide by DPP-4.

## Interaction with the GLP-1 Receptor and Putative Novel Receptors

The biological activity of **GLP-1(9-36)amide** at the classical GLP-1R is a subject of ongoing research, with evidence suggesting it acts as a weak partial agonist or an antagonist. Receptor binding studies showed that the affinity of **GLP-1(9-36)amide** for the human pancreatic GLP-1 receptor was only 0.95% of that of GLP-1(7-36)amide.[13] In some assay systems, it has been shown to be an antagonist of adenylyl cyclase activity.[13][14]

However, many of the significant biological effects of **GLP-1(9-36)amide**, particularly its cardiovascular benefits, are preserved in GLP-1 receptor knockout (Glp1r-/-) mice, providing



strong evidence for the existence of a distinct, yet-to-be-identified receptor or signaling mechanism.[1][3][6][15] Interestingly, the antagonist of the canonical GLP-1R, exendin(9-39), has been shown to block the cardioprotective actions of **GLP-1(9-36)amide**, suggesting that the putative novel receptor may share some structural homology or that exendin(9-39) has broader specificity than previously understood.[6][16]

### **Metabolic and Glucoregulatory Role**

The effects of **GLP-1(9-36)amide** on glucose homeostasis are subtle and appear to be context-and species-dependent. Unlike its parent molecule, it is a very weak insulinotropic agent.[10] [14]

#### **Effects on Glycemia and Pancreatic Hormones**

In a study with healthy human volunteers, intravenous infusion of **GLP-1(9-36)amide** did not influence insulin, C-peptide, or glucagon concentrations.[5][17] However, it did cause a small but statistically significant reduction in the postprandial rise in glycemia (by ~6 mg/dL) compared to placebo.[5][17][18] This glucose-lowering effect occurred independently of changes in insulin secretion or gastric emptying, suggesting a direct effect on glucose disposal. [5][18]

In contrast, studies in anesthetized pigs, where endogenous DPP-4 activity was blocked, showed that **GLP-1(9-36)amide** significantly enhanced the glucose elimination rate following an intravenous glucose load, again without stimulating insulin secretion.[4]

#### **Hepatic Glucose Production**

**GLP-1(9-36)amide** has been shown to inhibit hepatic glucose production (HGP).[14][19] In vitro studies using isolated mouse hepatocytes demonstrated that **GLP-1(9-36)amide** directly suppresses glucose production, an effect that is independent of the GLP-1 receptor.[2] This suggests an insulin-like action on the liver, which could be particularly relevant in states of insulin resistance.[2][7]

#### **Effects in Diet-Induced Obesity**

In a preclinical model of diet-induced obesity, chronic infusion of **GLP-1(9-36)amide** over eight weeks in mice fed a high-fat diet inhibited weight gain, prevented the development of fasting



hyperglycemia and hyperinsulinemia, and reduced the accumulation of liver triglycerides (hepatic steatosis).[7] Notably, these effects occurred despite a 20% increase in energy intake in the treated mice, suggesting that **GLP-1(9-36)amide** may increase energy expenditure.[7] The peptide had no effect on these parameters in mice fed a normal chow diet.[7]

#### Cardiovascular Role

Perhaps the most compelling evidence for the independent biological activity of **GLP-1(9-36)amide** lies in its effects on the cardiovascular system.[1] It exerts significant cardioprotective actions, many of which are mediated through GLP-1R-independent pathways.[3][15]

#### Cardioprotection in Ischemia-Reperfusion (I/R) Injury

In ex vivo models of myocardial I/R injury using isolated mouse hearts, administration of **GLP-1(9-36)amide** at the time of reperfusion significantly improved functional recovery and reduced infarct size.[6][16] These protective effects were comparable to those of the potent GLP-1R agonist exendin-4.[6] Crucially, the cardioprotective actions of **GLP-1(9-36)amide** were preserved in cardiomyocytes from Glp1r-/- mice, whereas the effects of exendin-4 were abolished, confirming a GLP-1R-independent mechanism.[6][15]

#### **Cellular Signaling Pathways**

The cytoprotective effects of **GLP-1(9-36)amide** involve the activation of key pro-survival signaling cascades. In cultured neonatal mouse cardiomyocytes, **GLP-1(9-36)amide** increased levels of cyclic AMP (cAMP) and stimulated the phosphorylation of ERK1/2 and the PI3K target, Akt.[6] The beneficial effects on cardiomyocyte viability and the reduction of apoptosis (caspase-3 activation) were attenuated by inhibitors of PI3K and ERK1/2.[1][6] Furthermore, **GLP-1(9-36)amide** improved the survival of human aortic endothelial cells undergoing I/R injury, an action that was sensitive to nitric oxide synthase inhibition.[6]





Click to download full resolution via product page

Fig. 2: GLP-1R-independent cardioprotective signaling pathway of GLP-1(9-36)amide.



#### Post-Myocardial Infarction (MI) Remodeling

In a chronic in vivo model, continuous infusion of **GLP-1(9-36)amide** for four weeks following MI in mice did not reduce infarct size or systolic dysfunction but did improve diastolic dysfunction.[20] This functional benefit was associated with a reduction in cardiac macrophage infiltration and modulation of genes related to extracellular matrix turnover.[20]

#### **Role in the Central Nervous System**

Emerging evidence suggests that **GLP-1(9-36)amide** also exerts effects within the central nervous system. In a study using adult mice, chronic systemic administration of **GLP-1(9-36)amide** facilitated both the induction and maintenance phases of hippocampal long-term potentiation (LTP), a key cellular correlate of learning and memory.[8] This effect was associated with a reduction in the protein levels of the potassium channel Kv4.2 and an inhibition of the phosphorylation of the mRNA translational factor eEF2, suggesting an enhancement of dendritic excitability and protein synthesis capacity.[8][21]

#### **Quantitative Data Summary**

The following tables summarize key quantitative data from referenced studies.

Table 1: Pharmacokinetic and Receptor Interaction Data



| Parameter                                       | Species/System           | Value                                       | Reference   |
|-------------------------------------------------|--------------------------|---------------------------------------------|-------------|
| Plasma<br>Concentrations                        |                          |                                             |             |
| Total GLP-1 (GLP-1(9-36)amide infusion)         | Human                    | luman 88 ± 9 pmol/l                         |             |
| Intact GLP-1 (GLP-<br>1(9-36)amide infusion)    | Human                    | 5 ± 3 pmol/l<br>(unchanged from<br>placebo) | [5][17][18] |
| Total GLP-1 (GLP-1(7-36)amide infusion)         | Human                    | 139 ± 15 pmol/l                             | [5]         |
| Intact GLP-1 (GLP-1(7-36)amide infusion)        | Human                    | 21 ± 5 pmol/l                               | [5][17][18] |
| Receptor Binding & Activity                     |                          |                                             |             |
| Receptor Binding Affinity vs. GLP-1(7- 36)amide | Human GLP-1R (BHK cells) | 0.95%                                       | [13]        |
| cAMP Generation (pEC50)                         | HEK-GLP-1R cells         | 6.51 ± 0.02                                 | [22]        |

| cAMP Generation ( $E_{max}$ ) vs. GLP-1(7-36)amide | HEK-GLP-1R cells | 18% |[22] |

Table 2: Metabolic Effects in Human Volunteers



| Parameter                           | Treatment            | Result vs.<br>Placebo                                    | P-value | Reference   |
|-------------------------------------|----------------------|----------------------------------------------------------|---------|-------------|
| Incremental<br>Glucose AUC          | GLP-1(9-<br>36)amide | 686 ± 127 vs.<br>1,229 ± 215<br>mg·kg <sup>-1</sup> ·min | < 0.05  | [5]         |
| Postprandial<br>Glycemia Rise       | GLP-1(9-<br>36)amide | Reduced by ~6<br>mg/dl                                   | < 0.05  | [5][17][18] |
| Insulin / C- Peptide Concentrations | GLP-1(9-<br>36)amide | No significant influence                                 | NS      | [5][17]     |
| Glucagon<br>Concentrations          | GLP-1(9-<br>36)amide | No significant influence                                 | NS      | [5][17]     |

| Gastric Emptying | GLP-1(9-36)amide | Unaffected | NS |[5][17] |

Table 3: Cardiovascular Effects in Preclinical Models

| Parameter                                    | Model                                   | Treatment                        | Result vs.<br>Control | P-value | Reference |
|----------------------------------------------|-----------------------------------------|----------------------------------|-----------------------|---------|-----------|
| Functional<br>Recovery<br>(% of<br>baseline) | Isolated<br>Mouse<br>Heart (I/R)        | GLP-1(9-<br>36)amide<br>(0.3 nM) | ~60% vs.<br>~25%      | < 0.001 | [16][23]  |
| Infarct Size<br>(% of AAR)                   | Isolated<br>Mouse Heart<br>(I/R)        | GLP-1(9-<br>36)amide (0.3<br>nM) | ~20% vs.<br>~45%      | < 0.001 | [16][23]  |
| Cardiomyocyt<br>e Viability<br>(I/R)         | Neonatal<br>Mouse<br>Cardiomyocyt<br>es | GLP-1(9-<br>36)amide             | Improved              | -       | [6]       |



| Caspase-3 Activation (I/R) | Neonatal Mouse Cardiomyocytes | **GLP-1(9-36)amide** | Reduced | - |[1][6] |

### Key Experimental Protocols Human Infusion and Meal Test Protocol (Meier et al., 2006)

This protocol was designed to assess the effects of **GLP-1(9-36)amide** on postprandial glucose metabolism and gastric emptying in humans.[5][18]

- Study Design: A randomized, single-blind, placebo-controlled crossover study.[5]
- Subjects: 14 healthy male volunteers.[5][17]
- Procedure: On separate occasions, subjects received an intravenous infusion of GLP-1(7-36)amide (1.2 pmol·kg<sup>-1</sup>·min<sup>-1</sup>), **GLP-1(9-36)amide** (1.2 pmol·kg<sup>-1</sup>·min<sup>-1</sup>), or placebo for 390 minutes. After 30 minutes of infusion, a 250 kcal solid test meal was ingested.[5][17]
- Measurements: Venous and capillary blood samples were collected frequently for the determination of total and intact GLP-1, glucose, insulin, C-peptide, and glucagon. Gastric emptying was assessed using the <sup>13</sup>C-sodium octanoate breath test.[5]
- Workflow Diagram:



Click to download full resolution via product page

**Fig. 3:** Experimental workflow for the human infusion study.



# Ex Vivo Ischemia-Reperfusion Heart Model (Ban et al., 2010)

This protocol was used to evaluate the direct cardioprotective effects of **GLP-1(9-36)amide** on the heart.[6][23]

- Model: Isolated hearts from 12-week-old C57BL/6 wild-type or Glp1r-/- mice were mounted on a Langendorff perfusion system.[23]
- Procedure: Hearts were stabilized and then subjected to 20 minutes of global no-flow ischemia followed by 45 minutes of reperfusion. GLP-1(9-36)amide (0.3 nM) or exendin-4 (3 nM) was administered during the first 20 minutes of reperfusion. [16][23]
- Measurements: Left ventricular developed pressure (LVDP) was monitored continuously to assess functional recovery. At the end of reperfusion, hearts were sectioned and stained with triphenyltetrazolium chloride (TTC) to quantify infarct size as a percentage of the area at risk.
   [16]

## In Vitro Cardiomyocyte Signaling Assay (Ban et al., 2010)

This protocol aimed to elucidate the intracellular signaling pathways activated by **GLP-1(9-36)amide** in heart cells.[6]

- Model: Primary cultures of neonatal mouse cardiomyocytes.
- Procedure: After serum deprivation, cardiomyocytes were pre-incubated with a
  phosphodiesterase inhibitor and then treated with varying doses of GLP-1(9-36)amide or
  exendin-4 for 20 minutes.[23]
- Measurements:
  - o cAMP: Intracellular cAMP levels were measured using a radioimmunoassay (RIA) kit.[23]
  - Protein Phosphorylation: Cell lysates were collected and analyzed by Western blotting using antibodies specific for the phosphorylated forms of Akt and ERK1/2 to determine the activation of these kinases.[6]



#### **Conclusion and Future Directions**

The metabolite **GLP-1(9-36)amide**, once dismissed as inactive, is now recognized as a bioactive peptide with a unique pharmacological profile. Its actions are particularly prominent in the cardiovascular system, where it confers significant, GLP-1R-independent cytoprotection. It also exerts modest glucoregulatory effects, influences hepatic metabolism, and modulates neuronal plasticity.

For drug development professionals, these findings have several implications:

- DPP-4 Inhibitors vs. GLP-1R Agonists: These two major classes of diabetes drugs have different effects on the ratio of active GLP-1 to its metabolite. While DPP-4 inhibitors increase the levels of both GLP-1(7-36)amide and GLP-1(9-36)amide (by slowing the degradation of the former), degradation-resistant GLP-1R agonists activate the canonical receptor without generating significant levels of the metabolite.[24] The distinct cardiovascular benefits of GLP-1(9-36)amide may contribute to the overall clinical profile of DPP-4 inhibitors.
- Novel Therapeutic Targets: The identification and characterization of the putative receptor(s)
  for GLP-1(9-36)amide could open new avenues for treating cardiovascular disease, hepatic
  steatosis, and potentially neurodegenerative disorders, especially in the context of metabolic
  disease.
- Metabolite Mimetics: The development of stable analogs or mimetics of GLP-1(9-36)amide, or its further C-terminal fragments like GLP-1(28-36)amide, could provide a novel therapeutic strategy to harness its beneficial effects while avoiding the gastrointestinal side effects associated with potent GLP-1R agonism.[3][24]

Further research is required to fully elucidate the receptor systems and downstream signaling pathways mediating the effects of **GLP-1(9-36)amide**. A deeper understanding of its physiological and pathophysiological roles will be essential to fully leverage the therapeutic potential of the entire GLP-1 axis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Frontiers | Cardiovascular Benefits of Native GLP-1 and its Metabolites: An Indicator for GLP-1-Therapy Strategies [frontiersin.org]
- 2. Thieme E-Journals Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 3. glucagon.com [glucagon.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide-1(9-36)amide metabolite inhibits weight gain and attenuates diabetes and hepatic steatosis in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucagon-like peptide-1 cleavage product GLP-1 (9-36) amide enhances hippocampal long-term synaptic plasticity in correlation with suppression of Kv4.2 expression and eEF2 phosphorylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. GLP-1 (9-36) amide | GLP-1 (7-36) Metabolite | Hello Bio [hellobio.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucagon-like peptide-1-(9-36) amide is a major metabolite of glucagon-like peptide-1-(7-36) amide after in vivo administration to dogs, and it acts as an antagonist on the pancreatic receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. The glucagon-like peptide-1 metabolite GLP-1-(9-36) amide reduces postprandial glycemia independently of gastric emptying and insulin secretion in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]



- 19. medchemexpress.com [medchemexpress.com]
- 20. Metabolically-inactive glucagon-like peptide-1(9-36)amide confers selective protective actions against post-myocardial infarction remodelling PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glucagon-Like Peptide-1 Cleavage Product GLP-1 (9-36) Amide Enhances Hippocampal Long-term Synaptic Plasticity in Correlation with Suppression of Kv4.2 expression and eEF2 Phosphorylation PMC [pmc.ncbi.nlm.nih.gov]
- 22. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
- 23. glucagon.com [glucagon.com]
- 24. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [A Technical Guide to the Biological Role of GLP-1(9-36)amide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b574136#biological-role-of-glp-1-9-36-amide-as-a-metabolite-of-glp-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com